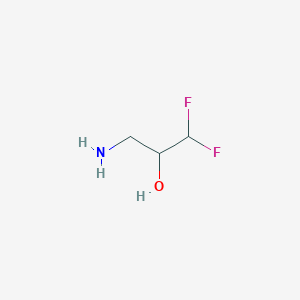

3-氨基-1,1-二氟丙烷-2-醇

描述

The compound 3-Amino-1,1-difluoropropan-2-OL is a fluorinated organic molecule that is of interest due to its potential applications in pharmaceuticals and materials science. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related fluorinated compounds, which can be useful in understanding the broader context of fluorinated organic chemistry.

Synthesis Analysis

The synthesis of fluorinated compounds often involves the use of specialized reagents and conditions to incorporate fluorine atoms into organic molecules. For example, the preparation of various fluorinated carboxylic acid derivatives from amino acids is described, where the stereochemical outcomes of reactions with diethylamino)sulfur trifluoride (DAST) are discussed . Similarly, the synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles through a photochemical methodology indicates the complexity and specificity of reactions involving fluorinated intermediates . These studies suggest that the synthesis of 3-Amino-1,1-difluoropropan-2-OL would likely require careful consideration of reagents and reaction conditions to achieve the desired fluorination pattern.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms, which can affect the molecule's geometry and electronic properties. For instance, the study of the molecular and crystal structures of fluorinated indanones reveals how fluorine substituents impact the overall structure . This implies that the molecular structure of 3-Amino-1,1-difluoropropan-2-OL would also be influenced by its difluorinated motif, potentially affecting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Fluorinated compounds can participate in a variety of chemical reactions, often exhibiting unique reactivity due to the electron-withdrawing nature of fluorine. The reaction of 1-amino-2,3-diphenylcyclopropenium ions with 1,3-diketones to afford cyclopentadienols demonstrates the potential for regioselective ring-opening reactions in the presence of fluorinated species . This suggests that 3-Amino-1,1-difluoropropan-2-OL could also engage in specific chemical transformations that leverage the reactivity of the fluorine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. The presence of fluorine can influence boiling points, solubility, and chemical stability. The sequential deoxyfluorination approach for the synthesis of trifluoro-amino acids highlights how the introduction of fluorine atoms can alter the conformation and properties of amino acids . Therefore, the physical and chemical properties of 3-Amino-1,1-difluoropropan-2-OL would need to be characterized to understand its behavior in various environments and applications.

科学研究应用

有机合成中的氨基酸

氨基酸及其衍生物在精细有机合成工业中发挥着至关重要的作用。它们被用于生产药品、染料、高能材料等等。它们的应用还包括制造分析试剂、浮选剂和耐热聚合物,突出了它们在各种工业过程中的多功能性 (Nazarov 等人,2021)。

聚(氨基酸)的生物医学应用

在生物医学应用领域,基于氨基酸的聚合物因其生物相容性和生物降解性而备受关注。这些聚合物由与蛋白质相同的结构单元构成,正在探索用于药物和基因递送系统,展示了它们在治疗干预中的潜力 (Thompson & Scholz, 2021)。

合成和药物化学

环状 β-氨基酸的合成和功能化在药物研究中具有重要意义。复分解反应已被广泛用于获得各种功能化的 β-氨基酸衍生物,强调了氨基酸在为治疗目的开发新的分子实体中的重要性 (Kiss 等人,2018)。

先进材料和传感器

氨基酸及其衍生物是开发先进材料和传感器的组成部分。例如,自旋标记氨基酸 TOAC 已用于肽研究中以分析主链动力学和二级结构,有助于我们了解肽-蛋白质和肽-核酸相互作用 (Schreier 等人,2012)。此外,已经开发了用导电聚合物和分子印迹聚合物修饰的传感器和生物传感器,用于氨基酸的电化学检测,证明了它们在医疗和制药应用中的实用性 (Dinu & Apetrei, 2022)。

安全和危害

The compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with skin or eyes, rinse immediately with plenty of water .

生化分析

Biochemical Properties

3-Amino-1,1-difluoropropan-2-OL plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with pyridopyrimidine-based cannabinoid-1 receptor inverse agonists . The nature of these interactions often involves hydrogen bonding and electrostatic interactions due to the presence of amino and hydroxyl groups in the compound.

Cellular Effects

The effects of 3-Amino-1,1-difluoropropan-2-OL on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the activity of enzymes involved in metabolic pathways, leading to alterations in metabolite levels and flux . Additionally, its impact on gene expression can result in changes in protein synthesis and cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 3-Amino-1,1-difluoropropan-2-OL exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s fluorine atoms contribute to its binding affinity and specificity, allowing it to interact with target enzymes and proteins effectively . These interactions can lead to changes in enzyme activity, substrate binding, and overall biochemical pathway regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-1,1-difluoropropan-2-OL can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time when exposed to light or varying temperatures . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of 3-Amino-1,1-difluoropropan-2-OL vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, toxic or adverse effects may be observed, including enzyme inhibition, cellular toxicity, and disruption of normal metabolic processes . Threshold effects are often noted, where a specific dosage range elicits a maximal response before adverse effects become prominent.

Metabolic Pathways

3-Amino-1,1-difluoropropan-2-OL is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating enzyme activity and substrate availability . The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 3-Amino-1,1-difluoropropan-2-OL is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its biochemical effects . The compound’s distribution is also affected by its physicochemical properties, such as solubility and membrane permeability.

Subcellular Localization

The subcellular localization of 3-Amino-1,1-difluoropropan-2-OL is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with enzymes and proteins, influencing its overall biochemical effects.

属性

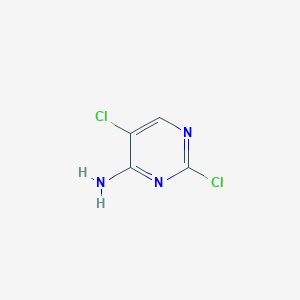

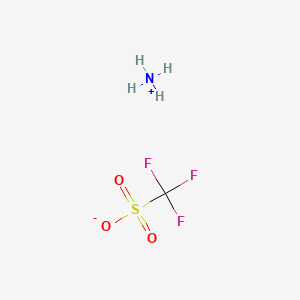

IUPAC Name |

3-amino-1,1-difluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F2NO/c4-3(5)2(7)1-6/h2-3,7H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVLBJPNWATWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599007 | |

| Record name | 3-Amino-1,1-difluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

433-46-5 | |

| Record name | 3-Amino-1,1-difluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1,1-difluoropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1286467.png)